molecular formula C9H11ClN2O2 B1423661 Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate CAS No. 76498-32-3

Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate

Cat. No.: B1423661
CAS No.: 76498-32-3
M. Wt: 214.65 g/mol
InChI Key: PFJNNQORFKVGNM-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C(9)H({11})ClN(_2)O(_2). It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals . This compound is characterized by the presence of a chloro group at the 6th position, two methyl groups at the 2nd and 5th positions, and an ethyl ester group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylpyrimidine-4-carboxylic acid with thionyl chloride to introduce the chloro group, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit nucleic acid synthesis by targeting enzymes like thymidylate synthase or dihydrofolate reductase . The chloro and ester groups enhance its binding affinity and specificity towards these molecular targets .

Comparison with Similar Compounds

Uniqueness: Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate is unique due to the combination of its chloro and ester functional groups, which confer distinct chemical properties and biological activities. This makes it a versatile intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)8(10)12-6(3)11-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJNNQORFKVGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=N1)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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